

N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Isobutoxymethyl)acrylamide**

Cat. No.: **B093380**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(Isobutoxymethyl)acrylamide** (IBMA), a functional monomer increasingly utilized in polymer chemistry and materials science. This document covers its chemical identity, physical properties, synthesis, and applications, with a focus on its role as a cross-linking agent. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers in their understanding and application of this compound.

Chemical Identity and Properties

N-(Isobutoxymethyl)acrylamide is a substituted acrylamide monomer characterized by the presence of an isobutoxymethyl group attached to the nitrogen atom. This feature imparts unique properties, including the ability to undergo self-crosslinking reactions, making it a valuable component in the synthesis of functional polymers for coatings, adhesives, and other applications.^{[1][2]}

CAS Number: 16669-59-3^{[3][4]}

Synonyms: A variety of synonyms are used to identify **N-(Isobutoxymethyl)acrylamide** in literature and commercial listings. These include:

- N-IBMA (isobutoxy methacrylamide)^[3]

- Isobutoxymethylacrylamide[3]
- N-[(Isobutyloxy)methyl]acrylamide[3]
- 2-Propenamide, N-[(2-methylpropoxy)methyl]-[2]
- N-(2-methylpropoxymethyl)prop-2-enamide[2]
- Synocure 3165[2]
- NIBMA[4]

Quantitative Data Summary

The key physical and chemical properties of **N-(Isobutoxymethyl)acrylamide** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₁₅ NO ₂	[3][4]
Molecular Weight	157.21 g/mol	[3][4]
Density	0.97 g/mL at 25 °C	[3][4]
Boiling Point	108 °C	[3][4]
Refractive Index (n _{20/D})	1.461	[4]
Flash Point	79 °C (174.2 °F) - closed cup	

Synthesis and Experimental Protocols

The synthesis of N-(alkoxymethyl)acrylamides, such as IBMA, generally involves a two-step process: the formation of N-methylolacrylamide followed by etherification with the corresponding alcohol. While a specific detailed protocol for **N-(Isobutoxymethyl)acrylamide** is not readily available in the cited literature, a representative procedure can be adapted from the synthesis of its analogue, N-(hydroxymethyl)acrylamide.

Representative Synthesis of N-(alkoxymethyl)acrylamide

This protocol is based on the general reaction of acrylamide with formaldehyde and an alcohol.

Materials:

- Acrylamide
- Formaldehyde (37% aqueous solution)
- Isobutanol
- Polymerization inhibitor (e.g., p-methoxyphenol)
- Base catalyst (e.g., sodium hydroxide)
- Acid for neutralization (e.g., sulfuric acid)
- Anhydrous solvent (e.g., dichloromethane)

Experimental Protocol:

- N-methylation: In a reaction vessel equipped with a stirrer and temperature control, dissolve acrylamide in water in the presence of a polymerization inhibitor at 40-45 °C.
- Cool the solution to 15-25 °C and add an aqueous solution of sodium hydroxide to achieve a pH of 9.5-10.
- Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture while maintaining the temperature.
- Allow the reaction to proceed for approximately 2 hours.
- Etherification: To the N-hydroxymethylacrylamide solution, add isobutanol.
- The reaction is typically carried out under acidic conditions and may require heating to facilitate the etherification process.
- Work-up: After the reaction is complete, neutralize the mixture. The product can be extracted using a suitable organic solvent.

- The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude **N-(Isobutoxymethyl)acrylamide**.
- Purification can be achieved through distillation under reduced pressure.

Polymerization of **N-(Isobutoxymethyl)acrylamide**

N-(Isobutoxymethyl)acrylamide can be polymerized via free-radical polymerization techniques. The following is a general protocol for its homopolymerization.

Materials:

- **N-(Isobutoxymethyl)acrylamide** (IBMA) monomer
- Initiator (e.g., Ammonium persulfate (APS) or a redox initiator system like APS/TEMED)
- Solvent (e.g., water, or an organic solvent in which the polymer is soluble)
- Inert gas (e.g., Nitrogen or Argon)

Experimental Protocol:

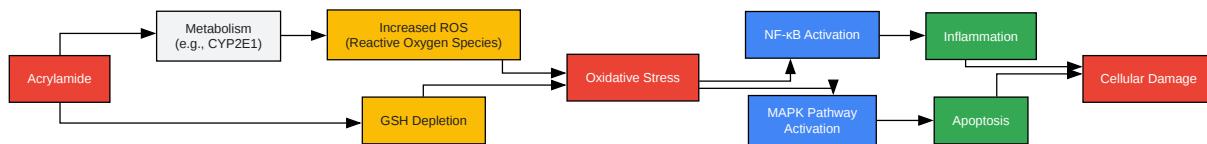
- Monomer Solution Preparation: Dissolve the desired amount of IBMA monomer in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
- Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
- Initiator Addition: Prepare a fresh solution of the initiator in the same solvent. Add the initiator solution to the monomer solution. If using a redox system, add the components sequentially.
- Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C for thermal initiators, or room temperature for redox systems). The solution will become more viscous as polymerization proceeds.
- Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by adding the

solution to a non-solvent (e.g., methanol or diethyl ether).

- Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Cross-Linking Mechanism and Applications

The isobutoxymethyl group of IBMA is the key to its functionality as a cross-linking agent. Under thermal and/or acidic conditions, this group can react with nucleophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) present on other polymer chains or substrates. This reaction results in the formation of a stable, cross-linked network, enhancing the mechanical properties, thermal stability, and solvent resistance of the material.

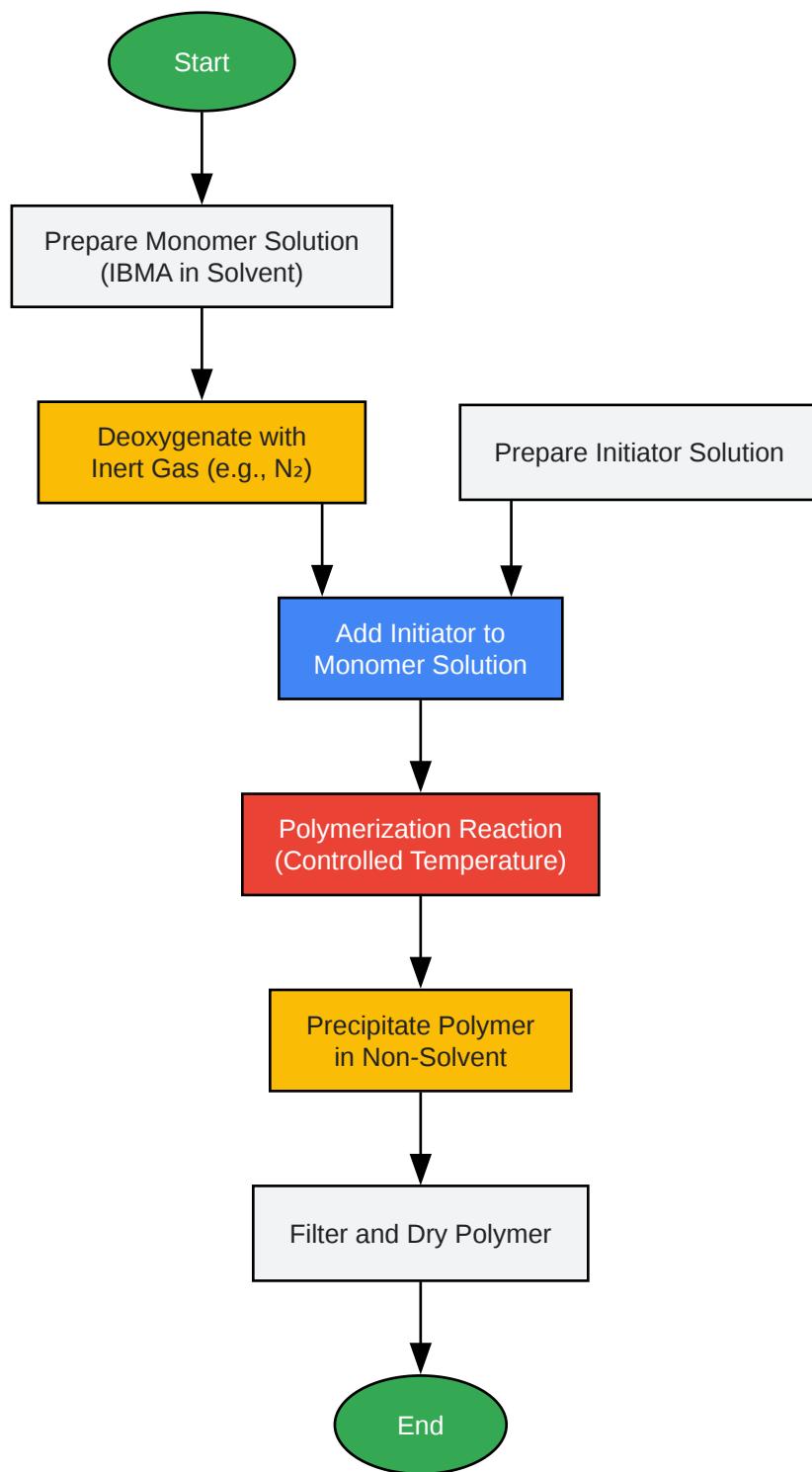

Applications:

- **Coatings and Paints:** IBMA is used as a self-crosslinking monomer in the formulation of solvent-borne and waterborne coatings to improve hardness, durability, and chemical resistance.[2]
- **Adhesives:** The cross-linking ability of IBMA contributes to stronger and more durable adhesive formulations.
- **Textiles:** It can be used in textile finishing to impart desirable properties such as wrinkle resistance.
- **Bioconjugation:** Recent research has explored the use of IBMA in creating polymer-protein conjugates, demonstrating its potential in biomedical applications.

Mandatory Visualizations

Signaling Pathway: Acrylamide-Induced Oxidative Stress

Acrylamide and its derivatives are known to induce cellular toxicity, in part, through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. The following diagram illustrates a simplified pathway of acrylamide-induced oxidative stress.



[Click to download full resolution via product page](#)

Caption: Acrylamide-induced oxidative stress pathway.

Experimental Workflow: Polymerization of N-(Isobutoxymethyl)acrylamide

The following diagram outlines the key steps in a typical laboratory-scale polymerization of **N-(Isobutoxymethyl)acrylamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for IBMA polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-(Isobutoxymethyl)acrylamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093380#n-isobutoxymethyl-acrylamide-cas-number-and-synonyms\]](https://www.benchchem.com/product/b093380#n-isobutoxymethyl-acrylamide-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com